molecular formula C18H17ClN2O3 B4169953 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4169953
M. Wt: 344.8 g/mol
InChI Key: KJGCPAIZTBQIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. CPP-109 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety.

Mechanism of Action

1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression. HDAC inhibitors have been shown to increase the expression of genes that are involved in synaptic plasticity and neuroprotection, which may underlie their therapeutic effects in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the levels of acetylated histones, which are associated with increased gene expression. It has also been shown to increase the expression of genes that are involved in synaptic plasticity and neuroprotection. In addition, 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for HDAC, which minimizes off-target effects. However, one limitation of 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of HDAC inhibition are not well understood, and further research is needed to fully understand the potential risks and benefits of using HDAC inhibitors as therapeutics.

Future Directions

Future research on 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. In addition, further studies are needed to investigate the long-term effects of HDAC inhibition, and to develop more efficient methods of drug delivery for 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide.

Scientific Research Applications

1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety. It has been shown to reduce drug-seeking behavior in preclinical models of addiction, and to improve symptoms of depression and anxiety in animal models.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-24-14-6-4-5-13(10-14)20-18(23)12-9-17(22)21(11-12)16-8-3-2-7-15(16)19/h2-8,10,12H,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGCPAIZTBQIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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